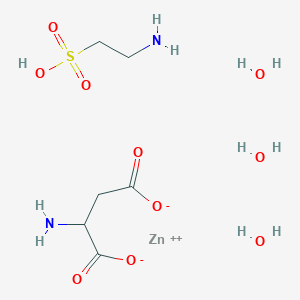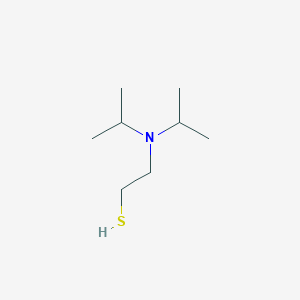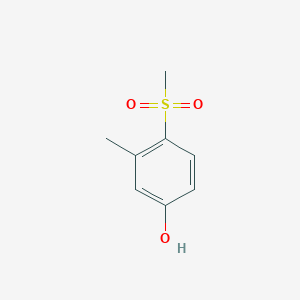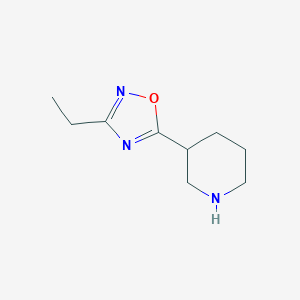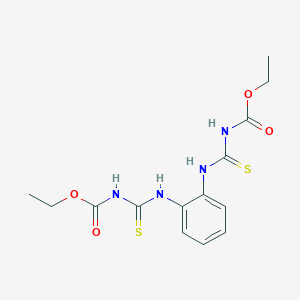
Thiophanate
Overview
Description
Thiophanate is a member of the class of thioureas that is the diethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid . It is a fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf, and other crops including eyespot, scab, powdery mildew, and grey mould . It has a role as an antifungal drug .
Synthesis Analysis
This compound-methyl, a well-known commercial fungicide, can be determined by potentiometric and spectrophotometric methods . The instantaneous formation of green color obtained on mixing methanolic solutions of this compound-methyl ™ and iron (III) has led to the development of these procedures .
Molecular Structure Analysis
This compound has a molecular formula of C14H18N4O4S2 . Its average mass is 370.447 Da and its monoisotopic mass is 370.076935 Da .
Chemical Reactions Analysis
This compound-methyl can induce fluorescence quenching of copper-modified fluorescent carbon dots (Cu-CDs) with no other ligands by electron transfer through π-π stacking . The synchronous response of the dual-emission sensor enhances the specificity of TM, which shows remarkable anti-interference capability .
Physical And Chemical Properties Analysis
This compound-methyl is a solid substance . It has a molecular weight of 342.39 . It is soluble in DMSO at 200 mg/mL (ultrasonic) .
Scientific Research Applications
Residue Behavior and Risk Assessment
- Dissipation Behavior and Consumer Risk : Thiophanate-methyl, a benzimidazole fungicide, is applied to fruits and vegetables, including strawberries. Research conducted in Egypt assessed the residue behavior of this compound-methyl in strawberries and its dietary risk to consumers. The study used LC–MS/MS for residue measurement and performed a dietary risk assessment using FAO/WHO and EFSA approaches (Malhat et al., 2020).
Ecotoxicology
- Effects on Thyroid Function in Lizards : this compound-methyl has been shown to disrupt the thyroid gland in lizards. This study used the lizard Podarcis sicula to monitor the ecotoxic effects of the fungicide, observing structural and functional changes in the thyroid gland and altered hormone levels (Sciarrillo et al., 2008).
Interaction with Biological Molecules
- Interaction with Human Serum Albumin : The binding of this compound methyl to human serum albumin was studied using fluorescence quenching, UV, and FT-IR spectroscopy. The interaction, which involved hydrophobic forces and hydrogen bonding, changed the molecular conformation of human serum albumin (Li et al., 2009).
Environmental Impact and Remediation
- Hepatotoxicity in Zebrafish : this compound-methyl was found to cause severe hepatotoxicity in zebrafish, both in larvae and adults. This study highlighted the potential of this compound-methyl to induce liver damage through oxidative stress and apoptotic pathways (Jia et al., 2020).
- Adsorption for Wastewater Treatment : Organo-montmorillonites were studied as adsorbents for this compound-methyl removal from wastewater. This research suggests a potential application of these materials in wastewater treatment for filtering or flocculating this compound-methyl residues (Flores et al., 2020).
Agricultural Practices and Resistance Management
- Monitoring Fungicide Resistance : Real-time PCR was used to quantify the E198A allele of beta-tubulin in Monilinia fructicola, providing a method to monitor benzimidazole resistance in agricultural pathogens. This method aids in assessing the effectiveness of this compound-methyl in controlling brown rot of stone fruit (Luo et al., 2007).
Mechanism of Action
Target of Action
This compound, specifically this compound-methyl, is a systemically active benzimidazole fungicide . Its primary target is the synthesis of β-tubulin , a protein that is crucial for the formation of the microtubule network within cells. This network is essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
This compound-methyl inhibits the synthesis of β-tubulin . By doing so, it disrupts the formation of the microtubule network, leading to impaired cell division and growth . This is particularly detrimental to fungi, as it prevents their proliferation and spread, thereby acting as an effective fungicide .
Biochemical Pathways
The inhibition of β-tubulin synthesis disrupts the normal functioning of the cell’s microtubule network . This network is involved in various biochemical pathways, including those related to cell division, intracellular transport, and the maintenance of cell shape . By disrupting these pathways, this compound-methyl effectively halts the growth and spread of fungi .
Pharmacokinetics
This compound-methyl is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . It is widely distributed, with the highest levels found in the liver and thyroid . The major urinary metabolite is 5-hydroxycarbendazim sulfate (5-OH-MBC-S), and the major faecal metabolites are 4-hydroxythis compound-methyl, 5-OH-MBC-S, and carbendazim . There is no potential for accumulation .
Result of Action
The primary result of this compound-methyl’s action is the inhibition of fungal growth and proliferation . This is achieved through the disruption of β-tubulin synthesis and, consequently, the impairment of the microtubule network . This leads to a halt in cell division and growth, effectively controlling the spread of fungi .
Action Environment
This compound-methyl has a low aqueous solubility and low volatility . Its efficacy can be influenced by environmental factors such as temperature, humidity, and pH, as well as the presence of other substances in the environment . .
Safety and Hazards
Future Directions
The detection of food safety and quality is very significant throughout the food supply . Stable dual-emission copper-modified fluorescent carbon dots (Cu-CDs) were successfully synthesized by a simple and environment-friendly hydrothermal, which was used for the real-time detection of pesticide residues in agricultural products .
Biochemical Analysis
Biochemical Properties
This compound interacts with β-tubulin, inhibiting its synthesis . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division and growth in fungi.
Cellular Effects
This compound’s primary cellular effect is the disruption of cell division. By inhibiting β-tubulin synthesis, it prevents the formation of the mitotic spindle necessary for chromosome separation during cell division . This leads to cell cycle arrest and ultimately cell death in fungi.
Molecular Mechanism
This compound’s mechanism of action involves binding to β-tubulin and inhibiting its polymerization . This prevents the formation of microtubules, leading to disruption of various cellular processes, including cell division.
Temporal Effects in Laboratory Settings
This compound is rapidly and almost completely absorbed after oral administration, with approximately 47% excreted in urine and approximately 40% in bile within 48 hours of administration . Its plasma half-lives were found to be between 1.6 and 2.8 hours .
Metabolic Pathways
This compound is metabolized in the body, with the major urinary metabolite being 5-hydroxycarbendazim sulfate . Minor metabolites include 4- and 5-hydroxythis compound-methyl .
Transport and Distribution
This compound is widely distributed in the body, with the highest levels found in the liver and thyroid . It is rapidly excreted, suggesting efficient transport mechanisms.
properties
IUPAC Name |
ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCATAIYKQPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034531 | |
| Record name | Thiophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Almost insoluble in water; sparingly soluble in most organic solvents | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates from acetone, Yellow or yellowish crystalline solid | |
CAS RN |
23564-06-9 | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophanate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0Y96D5I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194 °C (decomposes) | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of thiophanate-methyl?
A1: this compound-methyl itself is a pro-fungicide, meaning it converts to its active form within the target organism. It transforms into methyl benzimidazol-2-ylcarbamate (MBC) []. MBC disrupts fungal growth by binding to β-tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division and intracellular transport [, , ].
Q2: What are the downstream effects of this compound-methyl on fungi?
A2: By inhibiting β-tubulin, this compound-methyl ultimately disrupts microtubule assembly. This disruption leads to a cascade of effects, including the inhibition of fungal cell division, impaired transport of nutrients and organelles, and ultimately, fungal cell death [, ].
Q3: What is the molecular formula and weight of this compound-methyl?
A3: The molecular formula for this compound-methyl is C12H14N4O4S2, and its molecular weight is 342.4 g/mol [, ].
Q4: How does the pH of the application medium affect this compound-methyl?
A4: Lower pH levels can decrease both the fungitoxic activity and the conversion rate of this compound-methyl into its active form, methyl benzimidazol-2-ylcarbamate (MBC) [].
Q5: What is the primary mechanism of resistance to this compound-methyl in fungi?
A5: The most prevalent resistance mechanism involves mutations in the β-tubulin gene, specifically at codon 198. A common substitution is glutamic acid to alanine (E198A), reducing the binding affinity of MBC to β-tubulin and rendering the fungicide less effective [, , , ].
Q6: What are the potential toxicological concerns associated with this compound-methyl?
A7: While generally considered safe when used according to recommended guidelines, studies have shown that this compound-methyl can induce oxidative stress, leading to hematological and genotoxic effects in rats []. Further research is necessary to fully understand its long-term impact on human health and the environment.
Q7: What analytical methods are commonly used to determine this compound-methyl and its metabolites in various matrices?
A8: High-performance liquid chromatography (HPLC) coupled with different detectors, such as diode array detectors (DAD) [, ], tandem mass spectrometry (MS/MS) [], or photodiode array detectors [], are frequently employed for the quantification of this compound-methyl and carbendazim in various matrices like apples, tea, and rapeseed.
Q8: Have these analytical methods undergone validation?
A9: Yes, the developed HPLC methods for this compound-methyl and carbendazim determination are validated for parameters like accuracy, precision, specificity, and limits of detection and quantification, ensuring reliable and robust analysis [, , ].
Q9: What is the environmental fate of this compound-methyl?
A10: this compound-methyl rapidly degrades in the environment, primarily into its metabolite carbendazim [, ].
Q10: What are the potential ecological effects of this compound-methyl?
A11: Studies have shown that this compound-methyl can negatively impact beneficial soil organisms like earthworms, potentially affecting soil health and biodiversity [, ]. This highlights the need for responsible usage and exploration of alternative, environmentally friendly fungicides.
Q11: What are some common applications of this compound-methyl in agriculture?
A12: this compound-methyl effectively controls various fungal diseases in different crops. It is used against Alternaria leaf spot in ornamental plants [], spring dead spot in bermudagrass turf [], and Fusarium leaf spot in dracaena [].
Q12: Can this compound-methyl be used as a seed treatment?
A13: Yes, this compound-methyl is effective as a seed treatment, protecting against seed-borne fungal diseases in crops like green gram [] and turfgrass []. It is often combined with other fungicides for broader spectrum disease control [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




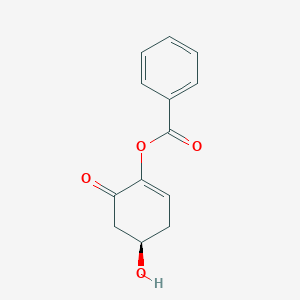
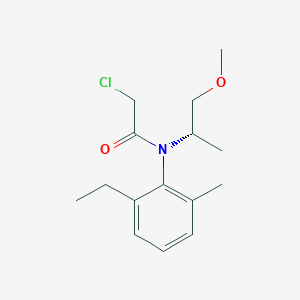
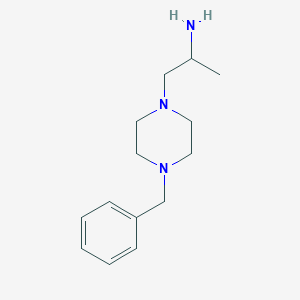

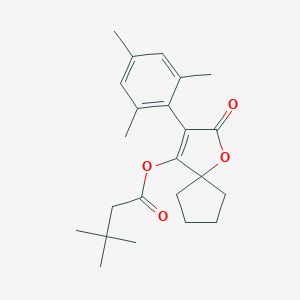
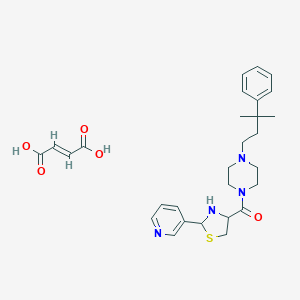
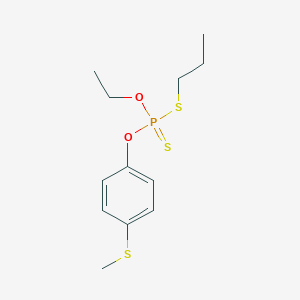
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
